Vardenafil hydrochloride trihydrate

Catalog No.
S546603
CAS No.
330808-88-3
M.F
C23H40Cl2N6O7S
M. Wt
615.568
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vardenafil hydrochloride trihydrate

CAS Number

330808-88-3

Product Name

Vardenafil hydrochloride trihydrate

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride

Molecular Formula

C23H40Cl2N6O7S

Molecular Weight

615.568

InChI

InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2

InChI Key

NEAUGLIJDBPHAY-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl

Solubility

Soluble in DMSO

Synonyms

BAY 38-9456; BAY-38-9456; BAY38-9456; Vardenafil hydrochloride trihydrate; Vardenafil HCl; Levitra; Staxyn; Vivanza

Description

The exact mass of the compound Vardenafil hydrochloride trihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pulmonary Arterial Hypertension (PAH):

PAH is a condition characterized by high blood pressure in the arteries supplying the lungs. Vardenafil hydrochloride trihydrate, as a phosphodiesterase-5 (PDE5) inhibitor, shows promise in relaxing these blood vessels and improving blood flow. Studies suggest it might be beneficial for treating PAH, either alone or in combination with other therapies [].

Heart Failure:

Heart failure is a weakening of the heart muscle, hindering its ability to pump blood effectively. Vardenafil hydrochloride trihydrate's vasodilatory effects (relaxing blood vessels) are being investigated for their potential to improve blood flow and reduce strain on the heart in heart failure patients [].

Chronic Kidney Disease (CKD):

CKD can lead to sexual dysfunction, including ED. Research is underway to determine if Vardenafil hydrochloride trihydrate can improve sexual function in men with CKD, potentially improving their quality of life [].

Raynaud's Phenomenon:

This condition causes fingers and toes to become numb and discolored due to reduced blood flow. Vardenafil hydrochloride trihydrate's vasodilatory properties are being explored for their potential to improve blood flow and alleviate symptoms in Raynaud's phenomenon [].

Female Sexual Dysfunction (FSD):

While primarily used for male ED, Vardenafil hydrochloride trihydrate's effects on blood flow are being investigated for their potential role in treating FSD. However, more research is needed to determine its efficacy and safety in women [].

Vardenafil hydrochloride trihydrate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the treatment of erectile dysfunction. It is a piperazine derivative with the chemical formula C23H32N6O4SHCl3H2OC_{23}H_{32}N_{6}O_{4}S\cdot HCl\cdot 3H_{2}O and a molecular weight of approximately 579.1 Da. This compound appears as a nearly colorless solid and is soluble in ethanol and 0.1 M hydrochloric acid, though it is only slightly soluble in water .

Vardenafil acts by inhibiting the enzyme phosphodiesterase 5 (PDE5) [, ]. During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) []. cGMP relaxes smooth muscle cells in the penis, allowing increased blood flow and erection. PDE5 breaks down cGMP, and Vardenafil inhibits this breakdown, allowing cGMP levels to rise and promote erection [].

Decomposition

Vardenafil is likely to decompose at high temperatures, although specific data is not readily available. The presence of the trihydrate component suggests it might lose water molecules upon heating.

Vardenafil is generally well-tolerated, but side effects like facial flushing, headache, and indigestion can occur []. It can also interact with other medications, particularly nitrates used for heart conditions []. Vardenafil is not recommended for individuals with certain medical conditions like heart disease, uncontrolled high blood pressure, and severe liver or kidney impairment [].

Vardenafil acts by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. The inhibition of this enzyme leads to increased levels of cGMP, promoting smooth muscle relaxation and enhanced blood flow during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection .

Vardenafil exhibits a high selectivity for PDE5 over other phosphodiesterases, with an inhibitory concentration (IC50) of 0.7 nM for PDE5 compared to significantly higher values for other isoforms, such as PDE1 (180 nM), PDE2 (>10 µM), and PDE6 (11 nM). This selectivity makes vardenafil particularly effective in its therapeutic role while minimizing off-target effects .

In addition to its primary use for erectile dysfunction, vardenafil has been investigated for its potential benefits in conditions like pulmonary hypertension and certain cardiovascular diseases due to its vasodilatory effects .

  • Formation of the Imidazotriazine Core: This involves cyclization reactions that form the imidazo[5,1-f][1,2,4]triazin-4-one structure.
  • Sulfonylation: The introduction of a sulfonamide group is achieved through reactions involving sulfonyl chlorides.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

These steps may vary depending on specific laboratory protocols and desired purity levels .

Vardenafil hydrochloride trihydrate is primarily used as a pharmaceutical agent for treating erectile dysfunction. Its effectiveness has made it a common choice among healthcare providers. Additionally, ongoing research explores its potential applications in:

  • Pulmonary Hypertension: Due to its vasodilatory properties.
  • Diabetes Management: Investigating effects on diabetic complications related to vascular health.
  • Hepatitis Treatment: Exploring its role in managing liver-related conditions .

  • Alpha Blockers: Concurrent use can lead to hypotension.
  • CYP3A4 Inhibitors: Medications like azole antifungals may increase vardenafil levels, necessitating dose adjustments.
  • Other Erectile Dysfunction Medications: Combining with sildenafil or tadalafil can increase the risk of adverse effects without enhancing therapeutic benefits .

Vardenafil shares similarities with other phosphodiesterase type 5 inhibitors, notably sildenafil and tadalafil. Below is a comparison highlighting their unique characteristics:

CompoundSelectivity for PDE5Onset of ActionDuration of EffectUnique Features
VardenafilHigh (IC50 = 0.7 nM)~30-60 minutesUp to 6 hoursMore potent than sildenafil
SildenafilModerate (IC50 = 3-10 nM)~30-60 minutesUp to 4 hoursFirst PDE5 inhibitor introduced
TadalafilModerate (IC50 = 1 nM)~30 minutesUp to 36 hoursLongest duration; also approved for BPH

Vardenafil's unique potency and selectivity make it particularly effective for erectile dysfunction compared to its counterparts, although tadalafil's longer duration may be preferred in certain clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

White to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Vardenafil hydrochloride trihydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Ashour AE, Rahman AF, Kassem MG. Vardenafil dihydrochloride. Profiles Drug Subst Excip Relat Methodol. 2014;39:515-44. doi: 10.1016/B978-0-12-800173-8.00009-X. Review. PubMed PMID: 24794912.
2: Gamidov SI, Iremashvili VV, Popova AIu. [Modernity in the treatment of erectile dysfunction: Levitra (vardenafil) in the form of oral dispersible tablet]. Urologiia. 2013 May-Jun;(3):102-4, 106. Review. Russian. PubMed PMID: 23987060.
3: Venhuis BJ, de Kaste D. Towards a decade of detecting new analogues of sildenafil, tadalafil and vardenafil in food supplements: a history, analytical aspects and health risks. J Pharm Biomed Anal. 2012 Oct;69:196-208. doi: 10.1016/j.jpba.2012.02.014. Epub 2012 Mar 8. Review. PubMed PMID: 22464558.
4: Sanford M. Vardenafil orodispersible tablet. Drugs. 2012 Jan 1;72(1):87-98. doi: 10.2165/11208270-000000000-00000. Review. PubMed PMID: 22191797.
5: Chung E, Broc GB. A state of art review on vardenafil in men with erectile dysfunction and associated underlying diseases. Expert Opin Pharmacother. 2011 Jun;12(8):1341-1348. doi: 10.1517/14656566.2011.584064. Review. PubMed PMID: 21548725.
6: Wang HY, Huang YF. [Vardenafil for refractory erectile dysfunction: the latest advances]. Zhonghua Nan Ke Xue. 2009 Nov;15(11):1035-8. Review. Chinese. PubMed PMID: 20218319.
7: Morales AM, Mirone V, Dean J, Costa P. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence. Clin Interv Aging. 2009;4:463-72. Epub 2009 Dec 29. Review. PubMed PMID: 20054411; PubMed Central PMCID: PMC2801586.
8: Rice KR, Dean RC. Vardenafil: efficacy, tolerability and future directions. Expert Opin Drug Metab Toxicol. 2009 May;5(5):553-62. doi: 10.1517/17425250902884108 . Review. PubMed PMID: 19416089.
9: Mirone V, Fusco F, Rossi A, Sicuteri R, Montorsi F. Tadalafil and vardenafil vs sildenafil: a review of patient-preference studies. BJU Int. 2009 May;103(9):1212-7. doi: 10.1111/j.1464-410X.2008.08267.x. Epub 2008 Dec 8. Review. Erratum in: BJU Int. 2011 Apr;107(7):1166. PubMed PMID: 19154480.
10: Eardley I, Lee JC, Guay AT. Global experiences with vardenafil in men with erectile dysfunction and underlying conditions. Int J Clin Pract. 2008 Oct;62(10):1594-603. doi: 10.1111/j.1742-1241.2008.01852.x. Review. PubMed PMID: 18822030.
11: Reffelmann T, Kloner RA. Vardenafil: a selective inhibitor of phosphodiesterase-5 for the treatment of erectile dysfunction. Expert Opin Pharmacother. 2007 May;8(7):965-74. Review. PubMed PMID: 17472542.
12: Doggrell S. Do vardenafil and tadalafil have advantages over sildenafil in the treatment of erectile dysfunction? Int J Impot Res. 2007 May-Jun;19(3):281-95. Epub 2006 Dec 21. Review. PubMed PMID: 17183346.
13: Hong K, Jiang H. [Safety and tolerability of Vardenafil]. Zhonghua Nan Ke Xue. 2006 Sep;12(9):857-60. Review. Chinese. PubMed PMID: 17009542.
14: Sommer F. Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor. Expert Opin Drug Metab Toxicol. 2005 Aug;1(2):295-301. Review. PubMed PMID: 16922644.
15: Montorsi F, Salonia A, Briganti A, Barbieri L, Zanni G, Suardi N, Cestari A, Montorsi P, Rigatti P. Vardenafil for the treatment of erectile dysfunction: a critical review of the literature based on personal clinical experience. Eur Urol. 2005 May;47(5):612-21. Epub 2005 Jan 26. Review. PubMed PMID: 15826752.
16: Doggrell SA. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Expert Opin Pharmacother. 2005 Jan;6(1):75-84. Review. PubMed PMID: 15709885.
17: Huang YR. [Vardenafil for the treatment of men with erectile dysfunction after radical retropubic prostatectomy]. Zhonghua Nan Ke Xue. 2005 Jan;11(1):76-9. Review. Chinese. PubMed PMID: 15704689.
18: Eardley I. Vardenafil: a new oral treatment for erectile dysfunction. Int J Clin Pract. 2004 Aug;58(8):801-6. Review. PubMed PMID: 15372854.
19: Markou S, Perimenis P, Gyftopoulos K, Athanasopoulos A, Barbalias G. Vardenafil (Levitra) for erectile dysfunction: a systematic review and meta-analysis of clinical trial reports. Int J Impot Res. 2004 Dec;16(6):470-8. Review. PubMed PMID: 15229625.
20: Bischoff E. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. Int J Impot Res. 2004 Jun;16 Suppl 1:S34-7. Review. PubMed PMID: 15224134.

Explore Compound Types